2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
The exact mass of the compound 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is 406.21172409 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-phenoxy-1-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-17(2)25-28(18(16)3)21-10-9-20(23-24-21)26-11-13-27(14-12-26)22(29)15-30-19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTGIGWBCOMTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS Number: 1020502-44-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. The structure features a phenoxy group linked to a piperazine moiety, which is further substituted with a pyridazine and a pyrazole ring. This complex structure may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O2 |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1020502-44-6 |
Antimicrobial Properties
Research indicates that compounds similar to 2-phenoxy derivatives exhibit significant antimicrobial activity. A study demonstrated that derivatives with piperazine structures showed potent effects against various bacterial strains, suggesting that the piperazine moiety may enhance antimicrobial efficacy through membrane disruption or inhibition of cell wall synthesis .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific signaling pathways involved in cancer cell proliferation. For instance, studies have shown that related pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Case Study:
In vitro assays revealed that a structurally related compound exhibited an IC50 value of approximately 25 µM against breast cancer cell lines, indicating promising anticancer activity that warrants further investigation into the specific mechanisms involved.
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological activities. Compounds containing this moiety have been studied for their effects on serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders and schizophrenia . Preliminary data suggest that 2-phenoxy derivatives may modulate these neurotransmitter systems, providing a basis for further exploration in psychiatric applications.
The biological activity of 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one may be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation: Interaction with neurotransmitter receptors could alter synaptic transmission and influence various physiological responses.
- Cell Cycle Interference: Similar compounds have been shown to disrupt the normal cell cycle in cancerous cells, leading to increased apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one, and how can reaction conditions be standardized?
- Methodology :
- Stepwise synthesis : Begin with coupling the pyridazine core to the trimethylpyrazole moiety via nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., DMF, 80–100°C, NaH as a base). Subsequent piperazine linkage can be achieved using a Buchwald-Hartwig amination or Ullmann coupling with a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity intermediates and final product .
Q. How should researchers characterize the structural features of this compound to confirm its identity?
- Methodology :
- Spectroscopic analysis : Employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic proton environments and piperazine methylene signals. High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Single-crystal X-ray diffraction : Use SHELX (SHELXL-2018) for refinement to resolve bond lengths, angles, and torsional strain in the pyridazine-piperazine junction .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodology :
- Kinase inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays to identify inhibitory potential.
- Cytotoxicity screening : Utilize MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodology :
- Functional group substitutions : Systematically replace the phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate binding affinity changes.
- Piperazine modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to assess steric effects on receptor interactions. Compare results with structurally related triazolopyrimidine derivatives (e.g., antitumor activity in ).
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR PDB:1M17). Validate with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess stability of ligand-protein interactions .
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at pyridazine N1) to prioritize derivatives for synthesis .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodology :
- Twinned crystal refinement : If polymorphic forms exist, use SHELXD for experimental phasing to resolve ambiguities in electron density maps. Compare unit cell parameters (a, b, c) with conflicting datasets .
- Thermal stability analysis : Perform differential scanning calorimetry (DSC) to correlate crystal packing efficiency with bioactivity variability .
Q. What experimental controls mitigate artifacts in high-throughput screening (HTS) for this compound?
- Methodology :
- Solvent controls : Include DMSO-only wells (≤0.1% v/v) to rule out solvent-induced cytotoxicity.
- Counter-screening : Test against off-target receptors (e.g., GPCRs) to confirm selectivity. Reference structural analogs (e.g., triazolopyrimidines in ) to contextualize false-positive rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
